molecular formula C5H8N2OS B3055575 N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide CAS No. 6558-31-2

N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B3055575
CAS No.: 6558-31-2
M. Wt: 144.2 g/mol
InChI Key: VGHZRRSSDXUKQP-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a chemical compound built around a 4,5-dihydro-1,3-thiazole (also known as 2-thiazoline) ring system. This core structure is a versatile scaffold in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active molecules . The thiazole ring is a privileged structure found in numerous pharmaceuticals, including the anticonvulsant riluzole, the anti-Parkinsonian talipexole, and the antiviral ritonavir, highlighting its significant therapeutic relevance . As a key synthetic intermediate or a final product, this acetamide derivative serves as a valuable building block for researchers designing novel compounds. Its applications are primarily in the development of potential inhibitors for various enzymes and the synthesis of novel bi-heterocyclic scaffolds . These hybrid molecules are frequently investigated for a spectrum of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties . For instance, related thiazole-clubbed compounds have demonstrated potent inhibitory activity against enzymes like urease, which is a target for treating infections caused by Helicobacter pylori . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHZRRSSDXUKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984161
Record name N-(4,5-Dihydro-1,3-thiazol-2-yl)ethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-31-2
Record name NSC99108
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4,5-Dihydro-1,3-thiazol-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Preclinical Investigations into the Biological Activities of N 4,5 Dihydro 1,3 Thiazol 2 Yl Acetamide Derivatives

Anticancer Research and Cytotoxicity Profiling

The search for novel antineoplastic agents has led to the extensive evaluation of thiazole-based compounds. Derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide have demonstrated significant cytotoxic potential through various mechanisms, including the induction of apoptosis and inhibition of critical cellular processes.

In Vitro Efficacy Against Diverse Human Cancer Cell Lines (e.g., A549, SK-MEL-2, SK-OV-3, HCT15, MCF-7, HepG2, K562, HeLa, DU145, MDA-MB-231)

Derivatives of this compound have been systematically tested against a wide array of human cancer cell lines, demonstrating varied and often potent cytotoxic activity.

One study reported a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles, a related structural class, which showed significant growth suppression against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines. nih.gov Specifically, the compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was identified as the most active against the SK-MEL-2 cell line, with a half-maximal inhibitory concentration (IC50) of 4.27 µg/mL. nih.gov

In another investigation, a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds displayed mild-to-moderate cytotoxic activity against both K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) cells. doaj.orgresearchgate.net Similarly, a separate study synthesized N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives and evaluated their effects on HeLa (cervical cancer) and A549 (lung carcinoma) cell lines. ijcce.ac.ir The HeLa cell line was found to be more sensitive to these compounds, with one derivative featuring an ortho-chlorine moiety exhibiting an IC50 value of 1.3±0.14 µM. ijcce.ac.ir

Further research into N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide revealed selective activity against the Bcr-Abl-positive K562 cell line. nih.gov The anticancer potential of these derivatives has also been confirmed against prostate cancer cell lines such as DU145 and the triple-negative breast cancer cell line MDA-MB-231.

The following table summarizes the cytotoxic activities of selected this compound derivatives and related compounds against various human cancer cell lines.

Compound DerivativeCell LineCancer TypeActivity (IC50)Source
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2Skin Cancer4.27 µg/mL nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamideHeLaCervical Cancer1.3 µM ijcce.ac.ir
(Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl) derivativesK562LeukemiaMild to Moderate doaj.orgresearchgate.net
(Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl) derivativesMCF-7Breast CancerMild to Moderate doaj.orgresearchgate.net
5-phenyl-4,5-dihydro-1,3,4-thiadiazole derivativesA549Lung CancerSignificant nih.gov
5-phenyl-4,5-dihydro-1,3,4-thiadiazole derivativesSK-OV-3Ovarian CancerSignificant nih.gov
5-phenyl-4,5-dihydro-1,3,4-thiadiazole derivativesHCT15Colon CancerSignificant nih.gov

Modulation of Specific Cellular Pathways Related to Malignancy (e.g., Caspase Activation)

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. A critical step in this process is the activation of caspases, a family of protease enzymes. Research has shown that certain thiazole (B1198619) derivatives can effectively trigger this pathway.

In a study investigating N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives, the mechanism of cytotoxicity was explored. ijcce.ac.ir Alongside assessments of mitochondrial membrane potential and the generation of reactive oxygen species, the activation of caspase-3 was specifically investigated. ijcce.ac.ir The results confirmed that some of the tested compounds were active in inducing caspase-3, suggesting that their cytotoxic effects are mediated, at least in part, through the initiation of the apoptotic cascade. ijcce.ac.ir

In Vivo Antitumor Activity in Relevant Preclinical Models

While in vitro studies provide valuable initial data, in vivo testing is crucial for assessing the therapeutic potential of new compounds in a whole-organism context. Although less common in the publicly available literature than in vitro assays, some studies have evaluated thiazole acetamide derivatives in preclinical animal models.

One such study conducted a thorough anticancer evaluation of a N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2yl) amino) phenyl thiazolidine-3-yl) benzamide (B126) derivative in Swiss albino mice bearing Ehrlich ascites carcinoma (EAC). The investigation measured tumor weight, survival duration, and the inhibition of tumor cell growth. The results demonstrated that the compound is a potent anticancer agent, exerting a positive therapeutic effect on the EAC cells. The study also analyzed hematological parameters, providing a broader picture of the compound's physiological effects. These findings highlight the potential of this class of compounds as effective antitumor agents in a living system.

Antimicrobial Spectrum and Potency Assessments

In addition to their anticancer properties, this compound and its chemical relatives have been recognized for their broad-spectrum antimicrobial activity. These compounds have been evaluated against a variety of pathogenic bacteria and fungi.

Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger, A. fumigatus, F. oxysporum)

The antifungal potential of this compound derivatives extends to several pathogenic fungi. The same study that demonstrated antibacterial properties also found that a 1,3-thiazole derivative displayed antifungal activity against Aspergillus niger, with a MIC of 125–150 μg/mL. nih.gov

Research into other related heterocyclic structures has also shown promise. A study focusing on nitroheteroaryl-1,3,4-thiadiazole derivatives demonstrated significant inhibitory activity against Aspergillus fumigatus. researchgate.net One compound containing an N-methoxyethyl moiety showed 31.90-100% inhibition at concentrations ranging from 25-800 μM. researchgate.net Furthermore, studies on brassinin (B1667508) analogs, which can feature a thiazolidinone core, have demonstrated antifungal activity against the plant pathogen Fusarium oxysporum. nih.gov Certain derivatives in this class were identified as promising antifungal agents based on their IC50 values in mycelial growth inhibition assays. nih.gov Thiazole derivatives have also been evaluated for their activity against Candida albicans, demonstrating their broad-spectrum antifungal potential. researchgate.net

The following table summarizes the antimicrobial activities of selected this compound derivatives and related compounds.

Compound Class/DerivativeMicroorganismTypeActivity (MIC/Inhibition)Source
1,3-Thiazole derivative (with 4-hydroxyphenyl group)MRSAGram-positive Bacteria125–150 µg/mL nih.gov
1,3-Thiazole derivative (with 4-hydroxyphenyl group)Escherichia coliGram-negative Bacteria125–150 µg/mL nih.gov
Benzo[d]thiazole derivativesMRSA & E. coliBacteria50–75 µg/mL nih.gov
1,3-Thiazole derivative (with 4-hydroxyphenyl group)Aspergillus nigerFungus125–150 µg/mL nih.gov
Nitroheteroaryl-1,3,4-thiadiazole (N-methoxyethyl derivative)Aspergillus fumigatusFungus31.9-100% inhibition (25-800 µM) researchgate.net
Brassinin analogs (thiazolidinone core)Fusarium oxysporumFungusPromising (IC50) nih.gov
1,3-Thiazolidin-4-one derivativesCandida albicansFungusActive researchgate.net

Anti-Tubercular Activity Investigations (e.g., against Mycobacterium tuberculosis H37Rv)

Derivatives of thiazole and the related 1,3,4-thiadiazole (B1197879) scaffold have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. nih.govmdpi.com These compounds are recognized for their potent and diverse pharmacological effects, including notable antitubercular properties. nih.gov

Several studies have synthesized and evaluated series of these derivatives, identifying compounds with promising inhibitory effects. For instance, modified analogues of the antiprotozoal drug Nitazoxanide, which feature a substituted 4-arylthiazol-2-amino core, have been identified as potent inhibitors of the Mtb H37Rv strain. researchgate.net In one study, two such compounds, N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide and N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide, showed high inhibitory activity with MIC₉₀ values as low as 0.06 µg/mL. researchgate.net

Further research into 1,3,4-thiadiazole derivatives has yielded compounds with considerable efficacy. cbijournal.com One study reported a derivative with a cyclohexyl group exhibiting 67% inhibition against the H37Rv strain at a concentration of 6.25 μg/mL. cbijournal.com Another series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides was also assessed for antitubercular activity against the H37Rv strain, highlighting the continued investigation into acetamide derivatives in this field. nih.gov

The table below summarizes the anti-tubercular activity of selected thiazole and thiadiazole derivatives against M. tuberculosis H37Rv.

Compound Class/DerivativeActivity MeasurementResultReference
Substituted 1,3,4-thiadiazole derivativeMIC4 µg/mL mdpi.com
N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamideMIC₉₀0.06-0.125 µg/mL researchgate.net
N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamideMIC₉₀0.125-0.25 µg/mL researchgate.net
N-phenyl-N′-[4-(5-(cyclohexyl)amino-1,3,4-thiadiazol-2-yl)phenyl]thiourea% Inhibition at 6.25 µg/mL67% cbijournal.com
N-phenyl-N′-[4-(5-(p-chlorophenyl)amino-1,3,4-thiadiazol-2-yl)phenyl]thiourea% Inhibition at 6.25 µg/mL32% cbijournal.com

Antiviral Activity Profiling

The thiazole scaffold is a key component in a variety of molecules that have been investigated for broad-spectrum antiviral activity. A review of patent literature from 2014 to 2021 highlights that thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C (HBV/HCV), and human immunodeficiency viruses (HIV). nih.gov

Specific research has focused on the activity of thiazolides, such as 2-hydroxyaroyl-N-(thiazol-2-yl)amides, against HBV replication. researchgate.net One derivative, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, was identified as a potent and selective inhibitor of hepatitis B replication with a half-maximal effective concentration (EC₅₀) of 0.33 µM. researchgate.net

In the context of HIV, researchers have developed new acetamide derivatives based on a 5-indole-1,3,4-oxadiazol-2-thiol structure. researchgate.net These compounds were found to be potent inhibitors of HIV-1 infectivity and Tat-mediated viral transcription. Two derivatives, in particular, exhibited strong inhibitory effects with EC₅₀ values of 0.17 µM and 0.24 µM, respectively. researchgate.net These findings underscore the potential of thiazole and related heterocyclic derivatives as foundational structures for the development of new antiviral agents. nih.gov

Anti-inflammatory and Immunomodulatory Potential

Inhibition of Inflammatory Mediators and Pathways (e.g., 5-lipoxygenase, p38α MAPK, PDE4)

Derivatives of this compound have been explored for their potential to modulate inflammatory responses through the inhibition of key enzymes and signaling pathways.

5-Lipoxygenase (5-LOX) Inhibition: The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Several studies have synthesized and evaluated thiazole and thiadiazole derivatives as 5-LOX inhibitors. frontiersin.orgresearchgate.net In one study, new N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and tested for their inhibitory activity against 15-lipoxygenase-1. scilit.comresearchgate.netnih.gov The results indicated that derivatives with methoxy (B1213986) substitutions were among the most potent enzyme inhibitors. scilit.comresearchgate.net Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives identified two compounds with notable 5-LOX inhibition, recording IC₅₀ values of 23.08 µM and 38.46 µM. researchgate.net

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38α MAPK is a key enzyme in cellular stress responses and inflammatory signaling. nih.gov Its inhibition is a target for anti-inflammatory therapies. Novel N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives have been synthesized and evaluated for their in vitro p38α MAPK inhibitory activity. nih.gov One compound from this series emerged as a particularly potent inhibitor with an IC₅₀ value of 0.031 µM, which was superior to the reference inhibitor SB 203580. nih.gov

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key intracellular second messenger that regulates inflammatory responses. Inhibitors of PDE4 have established anti-inflammatory effects. While a broad range of chemical scaffolds have been developed as PDE4 inhibitors, including quinoline (B57606) carboxamides and pyridazinones, specific data on this compound derivatives as PDE4 inhibitors is an area of ongoing investigation. uel.ac.uk

The table below presents the inhibitory concentrations of selected derivatives against these inflammatory targets.

Compound ClassTarget EnzymeIC₅₀ ValueReference
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d)5-Lipoxygenase23.08 µM researchgate.net
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e)5-Lipoxygenase38.46 µM researchgate.net
N-(benzothiazol-2-yl)-acetamide derivative (13m)p38α MAPK0.031 µM nih.gov
N-(benzothiazol-2-yl)-acetamide derivative (9i)p38α MAPK0.04 µM nih.gov

Evaluation in In Vitro and In Vivo Inflammation Models

The anti-inflammatory potential of thiazole and pyrazole-thiazole hybrid derivatives has been substantiated through various preclinical models.

In Vitro Models: In vitro studies have been used to assess the mechanism of action of these compounds. For example, a series of 4,5-diaryl thiadiazole derivatives were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) expression in bovine aortic endothelial cells. imrpress.com This model helps to determine if the compounds can suppress the production of a key inflammatory enzyme at the cellular level. imrpress.com

In Vivo Models: The anti-inflammatory and analgesic effects of these derivatives have been confirmed in established animal models. New pyrazole-thiazole derivatives were evaluated for their anti-inflammatory activity, with some compounds demonstrating a potential edema inhibition of up to 79.39% after 3 hours in a carrageenan-induced paw edema model. nih.gov These compounds also showed a promising safety profile with low ulcer indices. nih.gov Similarly, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were tested in vivo for both analgesic and anti-inflammatory effects, with two compounds proving to be particularly potent. frontiersin.orgresearchgate.net

The findings from these studies are summarized below.

Compound ClassIn Vivo ModelKey FindingReference
Pyrazole-thiazole derivative (5h)Carrageenan-induced edema79.39% edema inhibition nih.gov
Pyrazole-thiazole derivative (5m)Carrageenan-induced edema72.12% edema inhibition nih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d, 5e)Analgesic and anti-inflammatory modelsPotent activity demonstrated frontiersin.orgresearchgate.net

These results suggest that compounds based on the thiazole scaffold possess significant anti-inflammatory properties, meriting further investigation. nih.gov

Neurological and Central Nervous System Activity

Anticonvulsant Properties

Thiazole and 1,3,4-thiadiazole derivatives have been identified as promising scaffolds for the development of new anticonvulsant agents. nih.gov A variety of substituted acetamide derivatives containing these heterocyclic cores have been synthesized and evaluated for their ability to protect against seizures in preclinical models.

Several studies have utilized the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to screen these compounds. In one study, N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine was found to be highly effective, providing 100% protection in the MES test at a 30 mg/kg dose with no associated neurotoxicity. nih.govfrontiersin.org Another study identified 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide as being highly effective, also showing 100% protection at 30 mg/kg. nih.gov

Furthermore, a series of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone showed excellent anticonvulsant activity in both MES and scPTZ models. mdpi.com A compound identified as 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide demonstrated prominent activity against induced convulsions at a dose of 30 mg/kg, with researchers concluding that the lipophilic nature of the ring contributes to its activity. nih.govfrontiersin.orgresearchgate.net

The table below highlights the performance of representative compounds in anticonvulsant screening.

Compound Name/ClassSeizure ModelResultReference
N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamineMES100% protection at 30 mg/kg nih.govfrontiersin.org
2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamideMES100% protection at 30 mg/kg nih.gov
2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamideInduced Convulsion≥50% activity at 30 mg/kg nih.govfrontiersin.orgresearchgate.net
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-oneMES & scPTZExcellent activity mdpi.com
{2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one}MES & scPTZ85.44% inhibition nih.govfrontiersin.org

Analgesic Activity Assessment

Derivatives of the thiazole family have been systematically evaluated for their pain-relieving potential. In one key study, N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative were assessed for analgesic properties using the acetic acid-induced writhing test in mice. jnu.ac.bd This test induces a pain response, and the reduction in the number of "writhes" indicates analgesic effect. When administered at a dose of 100 mg/kg, N-(benzo[d]thiazol-2-yl)acetamide demonstrated a significant 76% reduction in writhing in the first five minutes of observation, which increased to an 81% reduction in the subsequent five minutes. jnu.ac.bd Its 6-nitro counterpart also showed notable activity, with a 66% and 75% reduction in the same timeframes, respectively. jnu.ac.bd For comparison, the standard reference drug, diclofenac (B195802) sodium, at a 10 mg/kg dose, produced a 76% and 91% reduction in pain response in the respective five-minute intervals. jnu.ac.bd These findings underscore the inherent analgesic potential of the N-(thiazol-2-yl)acetamide scaffold. jnu.ac.bd

Analgesic Activity of N-(benzo[d]thiazol-2-yl)acetamide Derivatives

Data from Acetic Acid-Induced Writhing Test in Mice.

CompoundDose (mg/kg)% Reduction in Writhing (0-5 min)% Reduction in Writhing (5-10 min)
N-(benzo[d]thiazol-2-yl)acetamide10076%81%
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide10066%75%
Diclofenac Sodium (Reference)1076%91%

Interactions with Neurotransmitter Systems (e.g., Dopamine (B1211576) Agonist Properties)

The thiazole nucleus has been identified as a key structural motif for compounds interacting with central neurotransmitter systems, particularly dopamine receptors. A significant discovery in this area is a novel class of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines that exhibit potent central dopamine (DA) agonist properties. nih.gov

Two compounds from this class, 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine (B1678594) (PD 118440) and its allyl analogue (PD 120697), were identified as orally active DA agonists with pronounced effects on the central nervous system. nih.gov Their activity was confirmed through a battery of preclinical tests, including:

Receptor Binding Assays: Demonstrated affinity for dopamine receptors through [3H]-haloperidol and [3H]-N-propylnorapomorphine binding. nih.gov

Neurochemical Effects: Caused inhibition of dopamine synthesis in the striatum. nih.gov

Electrophysiological Effects: Led to the inhibition of dopamine neuronal firing. nih.gov

Behavioral Models: Resulted in the inhibition of spontaneous locomotor activity and were capable of reversing reserpine-induced depression in rats, a model often used to screen for antidepressant and pro-dopaminergic activity. nih.gov

The research highlighted that the dopamine agonist activity within this series was highly dependent on specific structural features, such as the size of the N-alkyl substituent and the saturation level of the pyridinyl ring. nih.gov This demonstrates that modifications to the thiazolamine derivative structure can fine-tune its interaction with dopamine receptors, establishing this chemical class as a promising scaffold for developing novel dopaminergic agents. nih.gov

Zinc-Activated Channel (ZAC) Antagonism

In a significant advancement in pharmacology, N-(thiazol-2-yl)-benzamide analogues have been identified as the first selective antagonists for the Zinc-Activated Channel (ZAC). researchgate.netnih.gov The ZAC is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels, activated by zinc ions. researchgate.netnih.gov

The initial discovery came from a compound library screening that identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. researchgate.netnih.gov This led to a detailed investigation involving 61 analogues to understand the structural requirements for this activity. ku.dk This structure-activity relationship study identified several derivatives with more potent ZAC inhibition, exhibiting IC50 values in the low micromolar range (1–3 μM). ku.dk

One of the most potent compounds, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was characterized extensively. researchgate.netku.dk Key findings include:

Equipotent Antagonism: TTFB was found to be a roughly equipotent antagonist of ZAC signaling whether it was activated by zinc (Zn²⁺) or protons (H⁺), and it also inhibited the channel's spontaneous activity. researchgate.netnih.gov

High Selectivity: The compound was highly selective for ZAC. At a concentration of 30 μM, TTFB showed no significant agonist, antagonist, or modulatory effects at other related receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, GABA-A, or glycine (B1666218) receptors. researchgate.netnih.gov

Mechanism of Action: The investigation suggests that these N-(thiazol-2-yl)-benzamide analogues act as negative allosteric modulators of ZAC, binding to a site distinct from the agonist binding site. researchgate.netnih.gov

This discovery provides a valuable new class of pharmacological tools for studying the physiological functions of the ZAC, which are currently not well understood. ku.dk

ZAC Antagonist Properties of N-(thiazol-2-yl)-benzamide Analogs

Potency and Selectivity of Key Derivatives.

CompoundStructureZAC Antagonist Potency (IC50)Selectivity Notes
Analog 2b2-(2-chlorobenzamido)-4-(tert-butyl)thiazole1-3 µMHigh selectivity over other Cys-loop receptors.
Analog 4c2-(3-cyanobenzamido)-4-(tert-butyl)thiazole1-3 µMHigh selectivity over other Cys-loop receptors.
TTFB (5a)N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide1-3 µMNo significant activity at 5-HT3A, nAChR, GABA-A, or GlyR at 30 µM. researchgate.netnih.gov

Exploration of Other Biological Activities

Antioxidant Properties

Derivatives of this compound have been investigated for their potential to counteract oxidative stress. A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their antioxidant capabilities through multiple in vitro assays. nih.govresearchgate.net

The antioxidant activity was assessed by measuring:

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging: The ability of the compounds to donate a hydrogen atom and neutralize the stable DPPH free radical.

Superoxide (B77818) anion scavenging: The capacity to neutralize the superoxide radical (O₂⁻), a reactive oxygen species (ROS) implicated in cellular damage.

Lipid peroxide inhibition: The ability to prevent the oxidative degradation of lipids.

Erythrocyte hemolytic inhibition: The protective effect against hemolysis (rupture) of red blood cells induced by oxidative agents. nih.govresearchgate.net

Within the synthesized series, several compounds demonstrated significant antioxidant potential. Notably, N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide and N-(6-nitro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide exhibited good activity across all four assays, indicating a broad-spectrum antioxidant profile. nih.govresearchgate.net Other derivatives also showed strong efficacy in specific tests, such as DPPH radical scavenging. nih.gov These findings suggest that the thiazole-acetamide scaffold is a promising backbone for the development of effective antioxidant agents. researchgate.net

Antioxidant Profile of Selected Thiazolidin-yl-acetamide Derivatives

Summary of in vitro assay results.

Compound IDDPPH ScavengingSuperoxide ScavengingLipid Peroxide InhibitionErythrocyte Hemolysis Inhibition
4k (o-methoxyphenyl analog)GoodGoodGoodGood
4l (benzothiazole analog)GoodGoodGoodGood
4m (6-nitrobenzothiazole analog)Good---
4n (6-methoxybenzothiazole analog)Good---

"-" indicates data not specified as "good" in the source. nih.govresearchgate.net

Antiallergic and Antihypertensive Potential

The thiazole heterocyclic ring system is recognized for its broad pharmacological versatility, with reviews of the chemical class indicating potential for both antiallergic and antihypertensive activities. fabad.org.tr

Antihypertensive Potential: Specific preclinical studies have validated the antihypertensive effects of certain thiazole derivatives. In one such study, a series of novel thiazole derivatives were synthesized and evaluated for their α-blocking activity, a common mechanism for lowering blood pressure. The results showed that many of the synthesized compounds exhibited good antihypertensive effects with low toxicity when compared to the reference drug Minoxidil. clockss.org Another study on 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines also identified several compounds with significant antihypertensive activity in the tail-cuff measurement method. nih.gov These studies confirm that the thiazole scaffold can be effectively utilized to design new antihypertensive agents. clockss.orgnih.gov

Antiallergic Potential: The potential for thiazole derivatives to act as antiallergic agents has been explored through structure-activity relationship (QSAR) studies focused on H1-antihistamine activity. An analysis of 19 thiazole derivatives identified key physicochemical and structural properties responsible for their antagonist activity at the histamine (B1213489) H1 receptor. ptfarm.pl This research provides a framework for classifying and designing new thiazole derivatives with potentially higher H1-antihistamine effects, which are central to treating allergic reactions. ptfarm.pl While these studies establish a strong basis for the antiallergic and antihypertensive potential of the broader thiazole family, further specific investigations into this compound derivatives are warranted to fully characterize their activity in these areas.

Structure Activity Relationship Sar Elucidation for N 4,5 Dihydro 1,3 Thiazol 2 Yl Acetamide Analogs

Influence of Substituent Nature and Position on the Thiazole (B1198619) Ring on Bioactivity

The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly impacts the biological activity of its derivatives. The nature and position of substituents on the thiazole ring of N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide analogs can modulate their interaction with biological targets, thereby influencing their therapeutic effects.

Research on various thiazole-containing compounds has demonstrated that the introduction of different functional groups at various positions of the thiazole moiety can lead to a wide range of biological responses, including antimicrobial, anticancer, and anti-inflammatory activities. For instance, in a series of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide (B32628) derivatives, the nature of the substituent on the phenyl ring attached to the thiazole core was found to be a critical determinant of antimicrobial activity.

Substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule. Electron-withdrawing groups, such as nitro or halogen moieties, can enhance the potency of certain compounds by altering the electron density of the thiazole ring and promoting stronger interactions with the target protein. Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, can also positively influence bioactivity, suggesting that the optimal electronic nature of the substituent is target-dependent.

The position of the substituent is equally important. For example, in a study of N-(thiazol-2-yl)-benzamide analogs, modifications at the 4- and 5-positions of the thiazole ring led to significant variations in activity. The introduction of bulky groups at these positions can either enhance binding by occupying a specific hydrophobic pocket in the receptor or diminish activity due to steric hindrance.

Table 1: Influence of Thiazole Ring Substituents on Bioactivity

Analog Series Substituent (Position) Observed Bioactivity Trend Potential Rationale
Phenylthiazole Derivatives 4-chlorophenyl Highest activity in some series. Enhances binding affinity through halogen bonding or favorable electronic effects.
m,p-dimethylphenyl Essential for cytotoxic activity in a specific series. Provides optimal steric bulk and lipophilicity for the target's binding pocket.
3,4,5-trimethoxyphenyl Weak antagonist activity. The substitution pattern may not be optimal for receptor interaction.
Substituted Thiazoles 1,2,4-triazole ring Highest anticonvulsant properties. The triazole ring may engage in specific hydrogen bonding interactions with the target.

Impact of Acetamide Linkage and Side Chain Modifications on Efficacy Profiles

The acetamide linkage in this compound serves as a crucial linker between the thiazole core and a side chain, and its modification can significantly alter the compound's efficacy. This linker can participate in hydrogen bonding interactions with the biological target, and its length, flexibility, and chemical nature are critical for optimal binding.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability, alter solubility, and fine-tune binding interactions. For instance, replacing the amide group with a thioamide, urea, or sulfonamide can lead to analogs with different electronic and hydrogen-bonding properties, potentially resulting in altered biological activity.

Modifications to the side chain attached to the acetamide group also play a pivotal role in determining the efficacy profile. The introduction of different aryl or alkyl groups can influence the compound's lipophilicity, which affects its ability to cross cell membranes and reach its target. Furthermore, the substituents on these side chains can engage in specific interactions, such as hydrophobic, van der Waals, or hydrogen bonding, with the target protein, thereby modulating the compound's potency and selectivity. In some thiazole derivatives, the presence of an amide linkage is considered a useful template for antitumor activity.

Table 2: Effect of Acetamide Linkage and Side Chain Modifications

Modification Type Specific Change Impact on Efficacy Underlying Principle
Linkage Modification Amide to Thioamide Potential for altered activity. Changes in hydrogen bonding capacity and electronic properties.
Amide to Urea Can maintain or alter activity depending on the target. Introduces an additional hydrogen bond donor.
Side Chain Modification Introduction of aryl groups Can significantly enhance or decrease activity based on substitution. Allows for specific hydrophobic and electronic interactions with the target.
Variation in alkyl chain length Can optimize van der Waals interactions within the binding pocket. Fine-tunes the fit and interaction with hydrophobic regions of the target.

Correlation of Molecular Topology and Electronic Properties with Biological Response

The biological response of this compound analogs is intrinsically linked to their three-dimensional shape (molecular topology) and the distribution of electrons within the molecule (electronic properties). Quantitative Structure-Activity Relationship (QSAR) studies are often employed to establish a mathematical correlation between these physicochemical properties and the observed biological activity.

Electronic properties, including dipole moment, charge distribution, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), govern the non-covalent interactions between the drug and its target. For instance, the molecular electrostatic potential (MEP) can identify regions of the molecule that are likely to engage in electrostatic interactions or hydrogen bonding. The HOMO-LUMO energy gap can be an indicator of the molecule's chemical reactivity and stability. In a QSAR study on thiazole derivatives, descriptors such as molar refractivity (MR), LogP, and ELUMO were found to be correlated with biological activity.

Table 3: Correlation of Physicochemical Properties with Bioactivity

Property Descriptor Example Influence on Biological Response
Molecular Topology Molecular Weight, Shape Indices Determines steric fit within the binding site.
Rotatable Bonds Affects conformational flexibility and entropy of binding.
Electronic Properties Dipole Moment Influences long-range electrostatic interactions with the target.
HOMO/LUMO Energies Relates to the molecule's reactivity and ability to participate in charge-transfer interactions.
Molecular Electrostatic Potential (MEP) Identifies regions for hydrogen bonding and electrostatic interactions.

Identification of Essential Pharmacophoric Elements for Specific Biological Targets

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the key pharmacophoric elements of this compound analogs is crucial for designing new compounds with desired therapeutic effects.

Based on the SAR studies of related thiazole and thiadiazole derivatives, a general pharmacophore model can be proposed. This model typically includes:

A hydrogen bond acceptor: The nitrogen atom in the thiazole ring and the carbonyl oxygen of the acetamide group can act as hydrogen bond acceptors.

A hydrogen bond donor: The amide N-H group is a potential hydrogen bond donor.

A hydrophobic region: This can be represented by the thiazole ring itself or by aryl/alkyl substituents on the ring or the acetamide side chain.

An aromatic/hydrophobic feature: A phenyl ring or other aromatic system attached to the thiazole core or the acetamide side chain often contributes to binding through hydrophobic or pi-stacking interactions.

The specific arrangement and relative importance of these features will vary depending on the biological target. For example, for a particular enzyme, the precise distance between a hydrogen bond donor and a hydrophobic feature might be critical for inhibitory activity. Molecular docking studies can be used to visualize the binding mode of these compounds within the active site of a target protein, helping to refine the pharmacophore model and guide the design of new, more potent analogs.

Table 4: Putative Pharmacophoric Features for this compound Analogs

Pharmacophoric Feature Corresponding Molecular Moiety Potential Interaction with Target
Hydrogen Bond Acceptor Thiazole Nitrogen, Acetamide Carbonyl Oxygen Formation of hydrogen bonds with amino acid residues (e.g., Ser, Thr, Asn, Gln).
Hydrogen Bond Donor Acetamide N-H Formation of hydrogen bonds with amino acid residues (e.g., Asp, Glu, backbone carbonyls).
Hydrophobic Core Dihydrothiazole Ring Van der Waals and hydrophobic interactions with nonpolar residues (e.g., Ala, Val, Leu, Ile).
Aromatic/Hydrophobic Group Substituents on the thiazole ring or acetamide side chain Pi-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp); hydrophobic interactions.

Mechanistic Investigations and Target Identification for N 4,5 Dihydro 1,3 Thiazol 2 Yl Acetamide Derivatives

Enzyme Inhibition Studies

The interaction of N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide derivatives with various enzymes has been a significant area of research, revealing their potential as inhibitors of key proteins involved in disease pathways.

Abl Protein Kinase: The Abelson (Abl) tyrosine kinase is a critical target in cancer therapy, particularly for chronic myeloid leukemia (CML). nih.gov Structure-based virtual screening has led to the identification of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new BCR-ABL1 inhibitors. nih.gov One of the most potent compounds from this series demonstrated an IC50 value of 0.98 μM against K562 cells, which are dependent on BCR-ABL for proliferation. nih.gov Further studies on thiadiazole derivatives also showed their potential as inhibitors of the T315I Bcr-Abl mutant, a common source of drug resistance. researchgate.net

5-Lipoxygenase (5-LOX): The 5-lipoxygenase enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. mdpi.com Thiazole (B1198619) derivatives have been identified as potent 5-LOX inhibitors. For instance, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was shown to be a selective inhibitor of COX-1. nih.gov Another study on chalcogen-containing compounds, including the thiazole derivative 4-(4-benzylphenyl)thiazol-2-amine (ARM1), demonstrated inhibition of 5-LOX activity in leukocytes. mdpi.com Organosilicon thiazole derivatives have also been evaluated, with 2-(4-trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide showing the most potent inhibition of soybean lipoxygenase with an ID50 of 0.01 mmol. nih.gov

p38α Mitogen-Activated Protein Kinase (MAPK): The p38α MAPK is a crucial enzyme in the cellular response to stress and inflammation, making it an attractive target for anti-inflammatory drugs. nih.gov A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were found to have potent in vitro inhibitory activity against p38α MAPK. nih.gov Optimization of this series led to orally active lead candidates that could block the production of the pro-inflammatory cytokine TNF-α in vivo. nih.gov Further research into benzothiazole (B30560) derivatives targeting p38α MAPK in breast cancer cells identified compounds with IC50 values as low as 0.031 ± 0.14 μM. nih.gov

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in regulating inflammation. mdpi.com Inhibition of PDE4 is a validated strategy for treating inflammatory diseases. researchgate.net Tetomilast, a thiazole-based compound, was identified as a PDE4 inhibitor with an IC50 of 74 nM. mdpi.comresearchgate.net It has been shown to inhibit the release of TNF-α and IL-12. mdpi.com

Table 1: Enzyme Inhibition by Thiazole Derivatives
Compound ClassTarget EnzymeKey Findings (IC50/ID50)Reference
N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamideBCR-ABL1 Kinase0.98 µM (in K562 cells) nih.gov
4-(4-benzylphenyl)thiazol-2-amine (ARM1)5-Lipoxygenase (LTA4H activity)0.6 µM mdpi.com
Organosilicon thiazole derivativeSoybean Lipoxygenase0.01 mmol nih.gov
N‐(benzothiazol‐2‐yl)‐2‐[(5‐(phenoxymethyl)‐4‐aryl‐4H‐1,2,4‐triazol‐3‐yl)thio]acetamidep38α MAPK0.031 ± 0.14 μM nih.gov
TetomilastPDE474 nM mdpi.comresearchgate.net

Receptor Binding and Modulation Assays

Thiazole-based structures have been shown to bind to and modulate the activity of specific cell surface receptors, indicating their potential in neurological and inflammatory disorders.

Zinc-Activated Channel (ZAC): The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily. nih.gov A screening of a compound library led to the discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of ZAC. nih.govnih.gov Functional characterization of these analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), revealed potent inhibition of ZAC with IC50 values in the range of 1–3 μM. nih.govresearchgate.net These compounds were found to be selective for ZAC over other related receptors like 5-HT3A and GABAA receptors. nih.govnih.gov

Adenosine Receptors: Adenosine receptors, particularly the A3 subtype, are implicated in inflammatory processes. nih.gov Derivatives of 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole have been synthesized and identified as selective antagonists for human adenosine A3 receptors. nih.gov The most potent compound in one series, N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide, exhibited a Ki value of 0.79 nM for the human A3 receptor and demonstrated antagonistic properties in a functional cAMP assay. nih.gov Structure-activity relationship studies have highlighted the importance of specific substitutions on the phenyl and thiazole/thiadiazole rings for high affinity and selectivity. nih.govnih.gov

Table 2: Receptor Binding and Modulation by Thiazole Derivatives
Compound ClassTarget ReceptorKey Findings (Ki/IC50)Reference
N-(thiazol-2-yl)-benzamide analogsZinc-Activated Channel (ZAC)1–3 µM nih.govresearchgate.net
N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamideHuman Adenosine A3 Receptor0.79 nM nih.gov

Cellular Pathway Analysis

Beyond direct enzyme or receptor interaction, derivatives of this compound affect fundamental cellular pathways, such as microtubule dynamics and programmed cell death.

Tubulin Interaction: Tubulin is the protein subunit of microtubules, which are critical for cell division, making it a key target for anticancer drugs. acs.org Several 2,4-disubstituted thiazole derivatives have been developed as tubulin polymerization inhibitors. acs.orgfrontiersin.org One study identified a thiazole-2-acetamide derivative as a highly effective inhibitor of tubulin polymerization, with an IC50 value of 2.00 ± 0.12 μM, which was more potent than the reference drug combretastatin (B1194345) A-4. frontiersin.org Molecular docking studies have shown that these compounds can bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule formation. nih.govmdpi.com

Caspase-3 Inhibition: Caspase-3 is a critical executioner enzyme in the apoptotic pathway. ijpca.org Thiazole and thiadiazole derivatives have been investigated as agents that can modulate this pathway. nih.gov Some thiazole-based compounds have been shown to induce apoptosis in cancer cells by activating caspases 3 and 9. nih.gov For example, certain thiazole-2-acetamide derivatives, when tested on a pancreatic cancer cell line, led to significantly elevated levels of caspase-3 protein compared to control treatments. nih.gov This suggests that their cytotoxic effects are mediated, at least in part, by inducing programmed cell death. nih.govnih.gov

Table 3: Cellular Pathway Modulation by Thiazole Derivatives
Compound ClassCellular Pathway/TargetKey Findings (IC50)Reference
2,4-disubstituted thiazole-2-acetamide derivativeTubulin Polymerization2.00 ± 0.12 µM frontiersin.org
Thiazole-2-acetamide derivativesCaspase-3 ActivationMarkedly elevated protein levels nih.gov

Molecular Interactions with Biological Macromolecules

The antibacterial potential of this class of compounds has been linked to their interaction with essential bacterial enzymes.

Bacterial FabH−CoA Complex: Bacterial β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) is a crucial enzyme that initiates fatty acid biosynthesis in bacteria, making it an attractive target for new antibacterial agents. nih.govnih.gov Thiazole derivatives have been synthesized and evaluated as potent inhibitors of FabH. nih.govbohrium.com In one study, a series of compounds showed FabH inhibition with IC50 values ranging from 5.8 μM to 48.1 μM. nih.gov Molecular docking simulations suggest that these compounds bind within the active site of the enzyme. nih.gov The antibacterial activity of these compounds was found to correlate with their FabH inhibitory activity, indicating this as a primary mechanism of action. nih.govbohrium.com

Exploration of State-Dependent Channel Blockade and Allosteric Modulation

Detailed electrophysiological studies have provided deeper insights into the sophisticated mechanisms by which these compounds modulate ion channel function.

State-Dependent Channel Blockade and Allosteric Modulation: For the N-(thiazol-2-yl)-benzamide analogs that antagonize the Zinc-Activated Channel (ZAC), the mechanism of action has been further elucidated. nih.govresearchgate.net The slow onset of the channel block by the antagonist TTFB suggested that its inhibition of ZAC is state-dependent. nih.govnih.gov Furthermore, investigations revealed a largely non-competitive antagonism of Zn2+-induced signaling. nih.gov TTFB was shown to target the transmembrane and/or intracellular domains of the receptor, which strongly suggests that N-(thiazol-2-yl)-benzamide analogs act as negative allosteric modulators of ZAC. nih.govresearchgate.net This means they bind to a site on the receptor that is different from the agonist binding site to induce a conformational change that reduces the channel's activity. nih.gov Thiazole derivatives have also been investigated as potential allosteric modulators for other targets, including AMPA receptors and protein kinases. nih.govresearchgate.net

Advanced Computational Chemistry and Molecular Modeling Applications in N 4,5 Dihydro 1,3 Thiazol 2 Yl Acetamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and reactivity of N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide. These methods offer a microscopic perspective on the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations, often employing basis sets like 6-311G(d,p), are utilized to determine the most stable molecular geometry by optimizing bond lengths, bond angles, and dihedral angles.

For instance, studies on related acetamide (B32628) derivatives have demonstrated a good correlation between theoretical and experimental geometrical parameters obtained from X-ray crystallography. In a study of a similar compound, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, DFT was used to optimize the molecular geometry. researchgate.net The thiadiazole ring in related dihydro-1,3,4-thiadiazol-2-yl acetamide derivatives has been shown to adopt an envelope conformation. nih.gov Such calculations are crucial for understanding the three-dimensional structure of these molecules, which in turn influences their biological activity.

ParameterDescriptionTypical Computational Approach
Molecular Geometry Calculation of the most stable 3D arrangement of atoms.DFT with basis sets like 6-31+G(d,p). researchgate.net
Energy Analysis Determination of the total energy of the molecule to find the most stable conformation.DFT calculations.
Structural Comparison Comparison of calculated geometric parameters with experimental data (e.g., X-ray crystallography).Comparison of bond lengths and angles. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) analysis is pivotal in understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In studies of related thiazole (B1198619) and thiadiazole derivatives, the HOMO-LUMO energy gap has been calculated to understand the charge transfer interactions within the molecule. nih.gov A smaller HOMO-LUMO gap suggests a higher reactivity and lower stability. For example, in a study on an N-acetyl-dihydro-thiadiazole derivative, the HOMO and LUMO analysis indicated charge transfer within the molecule, which is essential for its electronic properties. researchgate.net These calculations help in predicting how this compound might interact with biological targets.

OrbitalRole in Chemical ReactionsSignificance of Energy Gap
HOMO Electron donorA smaller gap indicates higher reactivity and potential for charge transfer. nih.gov
LUMO Electron acceptorInfluences the molecule's ability to accept electrons in a reaction.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. The different colors on an MEP map represent different electrostatic potential values; typically, red indicates negative potential (electron-rich regions), blue indicates positive potential (electron-poor regions), and green indicates neutral potential.

For analogs of this compound, MEP analysis has been used to identify reactive sites. researchgate.net The electron-rich regions, often around oxygen and nitrogen atoms, are susceptible to electrophilic attack, while the electron-poor regions are targets for nucleophilic attack. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for a drug's binding to its receptor. nih.govresearchgate.net

Color CodeElectrostatic PotentialType of Interaction
Red Negative (electron-rich)Prone to electrophilic attack. researchgate.net
Blue Positive (electron-poor)Prone to nucleophilic attack. researchgate.net
Green NeutralLess reactive regions.

Theoretical calculations can also predict the Non-Linear Optical (NLO) properties of molecules. These properties are important in materials science and photonics. The NLO activity of a molecule is related to its dipole moment, polarizability, and hyperpolarizability.

For a structurally related N-(4-acetyl-5-(4-(nitro)phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-N-phenylacetamide (NTDZ), DFT calculations were employed to determine its NLO properties. The study investigated the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities, suggesting that the compound could be a candidate for NLO applications. researchgate.net Such studies on this compound could reveal its potential in the development of new optical materials.

NLO PropertyDescriptionComputational Method
Dipole Moment (μ) A measure of the separation of positive and negative charges in a molecule.DFT calculations. researchgate.net
Polarizability (α) The ability of the electron cloud to be distorted by an external electric field.DFT calculations. researchgate.net
Hyperpolarizability (β) A measure of the non-linear response of a molecule to an external electric field.DFT calculations. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein's active site.

Molecular docking simulations have been employed to investigate the potential of this compound derivatives as inhibitors of various biological targets. These studies provide insights into the binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Abl Kinase: Docking studies on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally similar to the thiazole class, have been performed to assess their potential as Abl kinase inhibitors. These studies help in understanding the key interactions within the ATP-binding site of the kinase. ijpsonline.combrieflands.com

5-LOX: Thiazole derivatives have been investigated as potential inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. Docking simulations can reveal how these compounds fit into the active site of 5-LOX and interact with key amino acid residues. researchgate.net

Caspase-3: Derivatives of N-(4-acetyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide have been identified as potential caspase-3 inhibitors through detailed computational analysis, including molecular docking. bohrium.comresearchgate.net These studies have shown strong binding interactions within the active pocket of the caspase-3 protein, with one derivative exhibiting a binding energy of -29.6 kJ/mol. bohrium.com

The table below summarizes the findings from molecular docking studies of related compounds with the specified targets.

Target ProteinPDB ID (Example)Key Findings from Docking of Related CompoundsReference
Abl Kinase -Potential hydrogen bonding and hydrophobic interactions within the kinase domain. ijpsonline.combrieflands.com
5-LOX -Strong affinity to the active site, suggesting potential for anti-inflammatory activity. researchgate.net
Caspase-3 4JJ8Strong binding interactions within the active pocket, with binding energies comparable to or better than reference drugs. bohrium.comresearchgate.net

It is important to note that while these computational studies provide valuable predictions, experimental validation is essential to confirm the biological activity of this compound and its derivatives.

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The structure of this compound, featuring a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and two nitrogen atoms), is predisposed to forming significant intermolecular interactions. Hydrogen bonds are crucial in determining the crystal packing and influencing the molecule's solubility and interaction with biological targets. mdpi.com

In crystallographic studies of related thiazole and thiazolidine (B150603) structures, N-H⋯O and N-H⋯N hydrogen bonds are consistently observed as primary interactions that stabilize the crystal lattice, often forming chains or dimeric motifs. nih.govnih.gov Additionally, weaker C-H⋯O and C-H⋯S interactions can play a consolidating role in the supramolecular assembly. nih.gov While specific experimental data for this compound is not available, computational models can predict these interactions by mapping the molecular electrostatic potential, identifying regions of positive and negative charge that are likely to engage in such bonding. Hydrophobic interactions, though likely less dominant for this relatively polar molecule, can also be modeled to understand its behavior in non-polar environments or its association with hydrophobic pockets in proteins.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational flexibility and dynamic behavior of this compound over time. youtube.com Such simulations can reveal the accessible conformations of the dihydro-thiazole ring, which typically adopts non-planar forms like an envelope or twisted conformation, and the rotational freedom of the acetamide side chain. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop predictive models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. laccei.org For a class of compounds like thiazole derivatives, QSAR can be a valuable tool in drug discovery. researchgate.net

To build a QSAR model for this compound, a library of its analogs would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). Various molecular descriptors—such as electronic, topological, and steric properties—are then calculated for each analog. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is generated. laccei.org A robust QSAR model, validated through internal and external statistical tests, can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug development. researchgate.netresearchgate.net

In Silico Assessment of Drug-Likeness and Pharmacokinetic-Relevant Properties (e.g., Lipinski's Rule of Five)

The "drug-likeness" of a compound is a key consideration in the early stages of drug discovery. Lipinski's Rule of Five provides a set of guidelines to evaluate whether a compound possesses physicochemical properties that would make it a likely orally active drug in humans. wikipedia.orgunits.it The rule assesses molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. wikipedia.org

For this compound, these properties can be calculated to assess its potential as a drug candidate. An analysis shows that the compound fully complies with Lipinski's Rule of Five, exhibiting no violations. This favorable profile, characterized by a low molecular weight and a balanced number of hydrogen bonding groups, suggests that it has a higher probability of good membrane permeability and oral bioavailability.

PropertyValueLipinski's RuleViolation
Molecular Weight144.20 g/mol< 500 DaNo
log P (Octanol-Water Partition Coefficient)-0.1 (Predicted)≤ 5No
Hydrogen Bond Donors1≤ 5No
Hydrogen Bond Acceptors3≤ 10No

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots, Energy Frameworks)

While a specific crystal structure for this compound is not publicly available, the methods used to analyze such structures are well-established. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal. nih.govtandfonline.com The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.

Hirshfeld Surface Analysis and 2D Fingerprint Plots: From the Hirshfeld surface, a 2D fingerprint plot can be generated. This plot summarizes all intermolecular contacts, providing a percentage contribution for each type of interaction. nih.gov For example, in studies of similar thiazole derivatives, H⋯H, O⋯H, S⋯H, and N⋯H contacts are often the most significant contributors to crystal packing. nih.gov The sharp spikes on a fingerprint plot for O⋯H and N⋯H interactions are characteristic of strong hydrogen bonds. nih.gov

To illustrate the technique, the following table presents the percentage contributions of intermolecular contacts from a Hirshfeld surface analysis of a related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. nih.gov

Interaction TypeContribution (%)
H⋯H37.6%
O⋯H/H⋯O16.8%
S⋯H/H⋯S15.4%
N⋯H/H⋯N13.0%
C⋯H/H⋯C7.6%

Note: Data is for the related compound 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one and is presented for illustrative purposes of the analytical method. nih.gov

Energy Frameworks: Building upon the Hirshfeld analysis, energy framework calculations can be performed to quantify the interaction energies between molecules in the crystal. This method calculates electrostatic, dispersion, polarization, and repulsion energies to visualize the strength and nature of the molecular packing. The resulting diagrams show the topology of interactions (e.g., stacking or herringbone patterns) and highlight the dominant forces, such as dispersion or electrostatic, that stabilize the crystal structure.

Sophisticated Analytical Characterization Methodologies for N 4,5 Dihydro 1,3 Thiazol 2 Yl Acetamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide and its analogs. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about functional groups, atomic connectivity, and electronic properties.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a unique spectrum of absorption bands. For N-acetylated thiazoline (B8809763) derivatives, FT-IR spectra provide clear evidence for key structural motifs.

In the characterization of various acetamide (B32628) derivatives, distinct absorption bands are consistently observed. For instance, the N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3313-3325 cm⁻¹. The carbonyl (C=O) group of the acetyl moiety gives rise to a strong absorption band between 1627 and 1692 cm⁻¹. Furthermore, aliphatic C-H stretching vibrations from the dihydrothiazole ring and the acetyl methyl group are observed around 2850-2927 cm⁻¹. researchgate.net The presence and position of these characteristic bands offer a rapid and reliable method for confirming the presence of the N-acetamide functional group within the thiazoline scaffold.

Table 1: Representative FT-IR Spectral Data for N-acetamide Derivatives
Functional GroupVibration ModeTypical Absorption Range (cm⁻¹)Reference Compound Example
Amide N-HStretching3313 - 3325N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide researchgate.net
Carbonyl C=OStretching1627 - 1692N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Aliphatic C-HStretching2850 - 2927N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide researchgate.net
Aromatic C-HStretching~3035N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the high-resolution determination of molecular structure in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Proton NMR spectroscopy identifies the different types of protons in a molecule. For a typical this compound structure, one would expect to see signals corresponding to the methyl protons of the acetyl group (a singlet), and the methylene (B1212753) protons on the dihydrothiazole ring (typically appearing as triplets or more complex multiplets). The amide proton (N-H) would appear as a broad singlet. For example, in a related derivative, the two methylene protons of a Ph-CH₂- group appeared as a singlet at 3.45 ppm, while the -CO-CH₂-NH- protons were observed as a singlet at 4.17 ppm. researchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Key signals include the carbonyl carbon of the acetamide group (downfield), the carbons of the dihydrothiazole ring, and the methyl carbon of the acetyl group (upfield).

2D NMR Techniques: For more complex derivatives, two-dimensional NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out adjacent proton networks, such as those in the dihydrothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together different fragments of the molecule, for instance, by correlating the amide proton to the carbonyl carbon or the thiazoline ring carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

These NMR techniques, used in combination, allow for a complete and detailed structural elucidation of this compound and its derivatives.

Table 2: Example ¹H NMR Chemical Shifts for Related Acetamide Structures
Proton TypeChemical Shift (δ, ppm)MultiplicityReference Compound Example
Ph-CH₂-3.45Singlet2-(4-Chlorophenyl)-N-(2-((4-(4-chlorophenyl)thiazol- 2-yl)amino)-2-oxoethyl)acetamide researchgate.net
-CO-CH₂-NH-4.17Singlet2-(4-Chlorophenyl)-N-(2-((4-(4-chlorophenyl)thiazol- 2-yl)amino)-2-oxoethyl)acetamide researchgate.net
Aromatic Protons7.10 - 7.88Multiplet/Doublet2-(4-Chlorophenyl)-N-(2-((4-(4-chlorophenyl)thiazol- 2-yl)amino)-2-oxoethyl)acetamide researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For instance, in the analysis of a related acetamide, HRMS can identify the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures, identifying impurities, or studying the metabolism of the parent compound. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can help confirm the structure. For example, the mass spectrum of a phenylacetamido acetamide derivative showed a molecular ion peak (M⁺) at m/z 420, with other significant fragments observed at m/z 221, 173, 120 (base peak), and 91, corresponding to the cleavage of the molecule at its amide bonds. researchgate.net

Table 3: Representative Mass Spectrometry Data for Thiazole (B1198619) Acetamide Derivatives
CompoundIon Typem/z (Mass-to-Charge Ratio)
2-(4-Chlorophenyl)-N-(2-((4-(4-chlorophenyl)thiazol-2-yl)amino)-2-oxoethyl)acetamide researchgate.netM⁺420
2-(1,3-Dioxoisoindolin-2-yl)acetic acid (synthesis precursor) researchgate.netM⁺205 (weak)
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]acetamide[M+H]⁺264.04375
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]acetamide[M+Na]⁺286.02569

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and revealing details about intermolecular interactions like hydrogen bonding that dictate the crystal packing.

The structures of several derivatives have been elucidated using this technique. For example, N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide crystallizes in the monoclinic space group P2₁/c. nih.gov Similarly, N-(Thiazol-2-yl)acetamide also crystallizes in a monoclinic system. nih.gov The analysis reveals how molecules arrange themselves in the crystal lattice, often stabilized by intricate networks of N-H···O and C-H···O hydrogen bonds, which form specific motifs like inversion dimers. nih.govnih.gov This level of structural detail is crucial for understanding the physical properties of the solid material and for computational modeling studies.

Table 4: Crystallographic Data for Derivatives of N-(thiazol-2-yl)acetamide
ParameterN-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide nih.govN-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamideN-(Thiazol-2-yl)acetamide nih.gov
Formula C₁₂H₁₂FN₃O₂SC₁₃H₁₅N₃O₃SC₅H₆N₂OS
Mr 281.31293.34142.18
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 9.5061 (6)11.3790 (4)16.0650 (12)
b (Å) 11.2152 (7)10.5993 (3)11.3337 (8)
c (Å) 12.7752 (7)11.9596 (2)7.0670 (5)
β (°) 101.823 (4)108.225 (2)101.908 (10)
V (ų) 1333.11 (14)1370.08 (7)1259.04 (16)
Z 448
T (K) 296293 (2)173 (2)
R[F² > 2σ(F²)] 0.0410.0420.036

Elemental Analysis for Compound Purity and Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This method provides a crucial check on the purity and empirical formula of a newly synthesized substance. The experimental (found) percentages are compared against the theoretical (calculated) values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

For novel thiazoline and thiazole derivatives, elemental analysis is a standard characterization step reported alongside spectroscopic data. researchgate.net It serves as a final verification of the molecular formula that has been deduced from mass spectrometry and NMR data. Although the technique does not provide structural information, it is an essential component of a complete analytical characterization package, confirming that the synthesized material has the correct elemental composition.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable tools in synthetic chemistry for the isolation, purification, and purity assessment of target compounds. For this compound and its structurally related derivatives, various chromatographic methods, including thin-layer chromatography, column chromatography, and high-performance liquid chromatography, are routinely employed. These methods exploit differences in the physicochemical properties of the components in a mixture, such as polarity and affinity for the stationary phase, to achieve separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique primarily used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography.

In the synthesis of related thiadiazole derivatives, TLC is a crucial tool for reaction monitoring. For instance, during the synthesis of 2-Chloro-N-(2,5-Dihydro-1,3,4-Thiadiazol-2-yl) Acetamide, the reaction's progress was monitored using TLC plates with a mobile phase consisting of Chloroform and Methanol (B129727) in a 95:5 v/v ratio. iosrjournals.org This allows for the qualitative assessment of the consumption of starting materials and the formation of the product. Similarly, in the synthesis of other complex thiazole derivatives, TLC is used to track the completion of reactions before proceeding with work-up and purification steps. mdpi.com

Table 1: Example of TLC Conditions for a Related Compound

CompoundStationary PhaseMobile Phase (v/v)ApplicationReference
2-Chloro-N-(2,5-Dihydro-1,3,4-Thiadiazol-2-yl) AcetamideSilica (B1680970) GelChloroform: Methanol (95:5)Reaction Monitoring iosrjournals.org

Column Chromatography

Column chromatography is a preparative technique used for the purification of compounds from a mixture on a larger scale than TLC. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a solvent system (mobile phase) determined through prior TLC analysis.

For derivatives of this compound, column chromatography is a standard purification method.

N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide : The crude product of this compound was purified by column chromatography using a mobile phase of benzene–ethylacetate at a 5:1 v/v ratio. nih.gov

N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives : These synthesized substances were purified utilizing silica gel (70-230 mesh) column chromatography. ijcce.ac.ir

The choice of stationary and mobile phases is critical and is tailored to the polarity of the target compound and its impurities to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purity assessment of compounds. It offers high resolution, sensitivity, and speed compared to standard column chromatography. Reverse-phase HPLC (RP-HPLC) is the most common mode used for compounds like this compound and its derivatives.

Several HPLC methods have been developed for the analysis of structurally related thiadiazole and thiazole compounds. researchgate.net For example, a specific reverse-phase HPLC method has been detailed for the analysis of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The key parameters of an HPLC method include the column, mobile phase composition, flow rate, and detection wavelength. A validated RP-HPLC method for purity evaluation of a related compound utilized an octadecyl column (C18) with an eluent mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2, with UV detection at 239 nm. ptfarm.pl

Table 2: Examples of HPLC Conditions for Related Thiazole/Thiadiazole Derivatives

CompoundColumnMobile PhaseDetectionApplicationReference
Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-Newcrom R1 (Reverse Phase)Acetonitrile (MeCN), water, and phosphoric acidNot SpecifiedAnalysis and Impurity Isolation sielc.com
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamideNot SpecifiedNot SpecifiedUVChromatographic Purity ncats.io
2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-ThiadiazoleODS-2 Hypersil (C18)0.05 M triethylammonium (B8662869) phosphate buffer in acetonitrile and methanol (120:280:600, v/v/v)UV-Diode-Array (335 nm)Quantitative Analysis researchgate.net

Future Research Directions and Translational Impact of N 4,5 Dihydro 1,3 Thiazol 2 Yl Acetamide Chemistry

Innovative Design Strategies for Novel Thiazole (B1198619) Acetamide (B32628) Scaffolds with Enhanced Bioactivity

The development of novel thiazole acetamide scaffolds with enhanced bioactivity is a promising area of research. Drawing inspiration from the broader class of thiazole-containing compounds, several innovative design strategies can be conceptualized for N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide. The inherent versatility of the thiazole ring allows for modifications at multiple positions, offering a rich playground for medicinal chemists. mdpi.com

One key strategy involves the principle of molecular hybridization , where the this compound core is combined with other known pharmacophores. This approach aims to create hybrid molecules with synergistic or additive biological activities. For instance, incorporating moieties with known anticancer or antimicrobial properties could lead to the development of potent therapeutic agents. nih.govijisrt.com

Another avenue for innovation lies in structure-based drug design . By identifying specific biological targets, computational tools can be employed to design derivatives of this compound that exhibit high affinity and selectivity for the target's binding site. This approach can guide the rational design of substituents on the thiazole ring and the acetamide group to optimize interactions with the target protein.

Furthermore, the exploration of scaffold hopping could yield novel chemotypes. This involves replacing the dihydrothiazole core with other bioisosteric rings while retaining the key pharmacophoric features of the acetamide side chain. Such a strategy could lead to the discovery of compounds with improved pharmacokinetic properties or novel mechanisms of action.

The following table outlines potential design strategies and the rationale behind them:

Design StrategyRationalePotential Outcome
Molecular HybridizationCombining the dihydrothiazole acetamide core with other known bioactive fragments.Synergistic or dual-acting therapeutic agents.
Structure-Based Drug DesignUtilizing the three-dimensional structure of a biological target to guide ligand design.Highly potent and selective inhibitors.
Scaffold HoppingReplacing the core scaffold with a bioisosteric equivalent.Compounds with improved ADME properties or novel bioactivity.
Substituent ModificationSystematic alteration of functional groups on the core structure.Enhanced potency, selectivity, and reduced toxicity.

Exploration of Undiscovered Therapeutic Applications and Biological Targets

The therapeutic potential of the broader class of thiazole derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. ijcce.ac.irnih.gov This suggests that this compound and its derivatives could hold promise in a variety of therapeutic areas that are yet to be explored.

Anticancer Activity: Many thiazole-containing compounds have demonstrated significant anticancer effects by targeting various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression. ijcce.ac.ir Future research could investigate the potential of this compound derivatives as inhibitors of novel cancer targets. For instance, their ability to modulate signaling pathways crucial for tumor growth and survival warrants investigation.

Antimicrobial Activity: The thiazole nucleus is a component of several clinically used antimicrobial agents. researchgate.net The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Derivatives of this compound could be screened against a panel of clinically relevant bacteria and fungi to identify potential new leads for anti-infective therapies.

Neurodegenerative Diseases: Some heterocyclic compounds have shown promise in the context of neurodegenerative diseases. Investigating the neuroprotective potential of this compound derivatives, for example, by assessing their ability to inhibit enzymes or protein aggregation involved in diseases like Alzheimer's or Parkinson's, could open up new therapeutic avenues.

The table below summarizes potential therapeutic areas and biological targets for future investigation:

Therapeutic AreaPotential Biological TargetsRationale
OncologyKinases, Apoptotic pathway proteins, Angiogenesis-related factorsThe thiazole scaffold is present in numerous anticancer agents. ijcce.ac.ir
Infectious DiseasesBacterial cell wall synthesis enzymes, Fungal metabolic pathwaysThe thiazole ring is a key component of many antimicrobial drugs. researchgate.net
NeurologyEnzymes involved in neuroinflammation, Protein aggregation pathwaysHeterocyclic compounds have shown neuroprotective effects.
Inflammatory DiseasesCyclooxygenase (COX) enzymes, Pro-inflammatory cytokinesThiazole derivatives have demonstrated anti-inflammatory properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be powerfully applied to the design and optimization of this compound derivatives.

Predictive Modeling: Machine learning models can be trained on existing datasets of thiazole derivatives to predict the biological activity of novel, untested compounds. By analyzing structure-activity relationships (SAR), these models can identify key molecular features that contribute to a desired therapeutic effect. This in silico screening can significantly reduce the time and cost associated with synthesizing and testing large numbers of compounds.

De Novo Drug Design: Generative AI models can be employed to design entirely new this compound derivatives with desired properties. These models can learn the underlying chemical rules from large databases of known molecules and then generate novel structures that are predicted to be active against a specific biological target.

ADMET Prediction: A significant hurdle in drug development is ensuring that a compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can be used to predict these properties for virtual compounds, allowing for the early identification of candidates with a higher probability of success in clinical trials.

Development of this compound Derivatives as Chemical Probes for Illuminating Biological Processes

Chemical probes are essential tools for dissecting complex biological processes. Well-designed probes can be used to selectively modulate the function of a specific protein in a cellular or in vivo context, thereby providing insights into its biological role. Derivatives of this compound could be developed as valuable chemical probes.

To function as a chemical probe, a molecule should possess high potency and selectivity for its target, as well as appropriate physicochemical properties for use in biological systems. The development of this compound-based probes would begin with the identification of a specific biological target.

Following target identification, medicinal chemistry efforts would focus on optimizing the affinity and selectivity of the compound for its target. This would involve the synthesis and evaluation of a library of derivatives with systematic modifications to the core structure. Once a potent and selective ligand is identified, it can be further modified by incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. These tagged probes can then be used in a variety of applications, including:

Target Identification and Validation: Confirming the engagement of the probe with its intended target in a cellular context.

Imaging: Visualizing the subcellular localization of the target protein.

Pull-down Assays: Identifying the binding partners of the target protein.

The development of chemical probes based on the this compound scaffold could provide valuable tools for the broader scientific community to explore the intricacies of cellular signaling and disease pathology.

Q & A

Q. What are the optimal synthetic routes for N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide and its derivatives, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves condensation of thiourea derivatives with α-haloketones or maleimides in glacial acetic acid under reflux. For example, 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide was synthesized by refluxing thiourea derivatives with N-arylmaleimide in acetic acid for 2 hours, monitored via TLC . Reaction conditions (solvent, temperature, stoichiometry) vary depending on substituents. Key Characterization Tools :
  • TLC for reaction monitoring.
  • Recrystallization (ethanol/water) for purification.
  • NMR and X-ray crystallography for structural confirmation .

Q. What spectroscopic and crystallographic methods are recommended for characterizing This compound derivatives?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly for thiazole ring protons (~6–7 ppm) and acetamide carbonyls (~170 ppm).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions. For example, monoclinic crystals (space group P21/cP2_1/c) with cell parameters a=9.5061A˚,b=11.2152A˚,c=12.7752A˚,β=101.823a = 9.5061 \, \text{Å}, \, b = 11.2152 \, \text{Å}, \, c = 12.7752 \, \text{Å}, \, \beta = 101.823^\circ were reported for analogous thiadiazole derivatives .
  • Mass Spectrometry : Confirm molecular weights (e.g., m/z=238.27m/z = 238.27 for azido derivatives) .

Q. How can researchers evaluate the antimicrobial activity of thiazole-acetamide derivatives?

  • Methodological Answer :
  • In vitro assays : Use agar diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are compared to standard drugs like ampicillin .
  • Mechanistic Studies : Assess protein synthesis inhibition via radiolabeled amino acid incorporation or ribosomal binding assays .

Q. What computational tools are suitable for predicting the physicochemical properties of This compound analogs?

  • Methodological Answer :
  • Molecular Modeling : Software like Gaussian or Schrödinger Suite calculates parameters such as LogP (e.g., XlogP = 1.2 for azido derivatives) and topological polar surface area (TPSA = 87.8 Ų) .
  • Collision Cross Section (CCS) : Predict CCS values (e.g., 147.5 Ų for [M+H]+ adducts) using tools like MOBCAL .

Q. How should researchers address solubility challenges during biological testing of thiazole-acetamides?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
  • Surfactants : Polysorbate-80 or cyclodextrins enhance aqueous solubility.
  • Salt Formation : Introduce sulfonate or hydrochloride salts via pH adjustment .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for thiazole-acetamide derivatives be resolved?

  • Methodological Answer :
  • Multi-temperature XRD : Collect data at 100 K and 296 K to assess thermal motion and hydrogen-bonding stability .
  • DFT Optimization : Compare experimental crystal structures with density functional theory (DFT)-optimized geometries to identify discrepancies in bond lengths/angles .
  • Twinned Data Refinement : Use SHELXL for high-resolution or twinned datasets, leveraging its robustness in handling complex crystallographic problems .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for thiazole-acetamide antimicrobial agents?

  • Methodological Answer :
  • Substituent Scanning : Synthesize derivatives with varied substituents (e.g., halogens, nitro groups) and correlate electronic effects (Hammett σ values) with MIC data .
  • 3D-QSAR : Apply CoMFA or CoMSIA models using steric/electrostatic field descriptors derived from crystallographic data .
    Example SAR Table :
Substituent (R)MIC (S. aureus) (µg/mL)LogP
-NO₂1.251.8
-Cl2.52.1
-OCH₃5.01.5

Q. How can researchers reconcile contradictory results in biological assays for thiazole-acetamides?

  • Methodological Answer :
  • Assay Replication : Repeat assays in triplicate under controlled conditions (pH, temperature).
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions. For example, 2-chloro-N-(thiazol-2-yl)acetamide derivatives may modulate GPCRs, confounding antimicrobial results .
  • Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites .

Q. What advanced techniques are used to study the binding mechanisms of thiazole-acetamides to biological targets like ERRα?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koffk_{on}/k_{off}) to ERRα’s ligand-binding domain (LBD) .
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution (e.g., 3.2 Å for ERRα antagonists) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH,ΔS\Delta H, \Delta S) .

Q. How can researchers leverage high-throughput crystallography for thiazole-acetamide derivative screening?

  • Methodological Answer :
  • Fragment Screening : Use XChem pipelines with SHELXC/D/E for rapid experimental phasing of ligand-soaked crystals .
  • Synchrotron Radiation : Collect datasets at beamlines (e.g., Diamond Light Source) with automated mounting (e.g., ACTOR) to process 100+ crystals/day .
    Example Workflow :

Soak crystals in 10 mM ligand solution (30 min).

Collect 180° of data with 0.1° oscillation.

Refine using SHELXL-2018 with anisotropic B-factors .

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N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.